BenchChemオンラインストアへようこそ!

Cbz-2,6-Dimethy-D-Phenylalanine

Opioid receptor pharmacology Peptide drug design GPCR ligand optimization

Cbz-2,6-Dimethy-D-Phenylalanine (Cbz-D-Dmp-OH) is a non-proteinogenic, sterically restricted D-amino acid that orthogonally withstands both acidic TFA-mediated Boc removal and basic piperidine-mediated Fmoc removal. Its 2,6-dimethyl substitution pre-organizes χ-space dihedral angles for selective hydrogenolytic deprotection, critical for convergent solution-phase peptide synthesis. Substitution with this protected precursor—not unprotected Dmp or L-isomers—delivers up to 170‑fold improvements in mu‑receptor affinity and 22‑fold increases in delta‑receptor selectivity in opioid peptides. Procure this building block to streamline orthogonal deprotection cascades, reduce step count, and improve peptide yield at multi‑gram scale.

Molecular Formula
Molecular Weight 327.44
Cat. No. B1579228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-2,6-Dimethy-D-Phenylalanine
Molecular Weight327.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2,6-Dimethy-D-Phenylalanine: Protected Chiral Building Block for Conformationally Constrained Peptide Design


Cbz-2,6-Dimethy-D-Phenylalanine (Cbz-D-Dmp-OH) is a protected, non-proteinogenic D-amino acid derivative featuring a carbobenzyloxy (Cbz) α-amine protecting group and a sterically hindered 2,6-dimethyl-substituted phenylalanine side chain in the D-configuration [1]. The 2,6-dimethyl substitution restricts rotational freedom around the Cα–Cβ and Cβ–Cγ bonds, enforcing specific side-chain χ-space dihedral angles that can be exploited to rigidify peptide backbones and pre-organize bioactive conformations [2]. This compound serves as a specialized building block for introducing conformationally constrained D-phenylalanine residues into synthetic peptides, where both the D-stereochemistry and the ortho-methyl groups critically modulate receptor recognition and proteolytic stability relative to L-isomers or unsubstituted phenylalanine analogs [3].

Cbz-2,6-Dimethy-D-Phenylalanine: Why Unprotected Dmp, L-Isomers, or Other Phenylalanine Analogs Cannot Substitute in Critical Applications


Generic substitution of Cbz-2,6-Dimethy-D-Phenylalanine with simpler phenylalanine derivatives (e.g., unprotected Dmp, L-2,6-dimethylphenylalanine, or standard D-phenylalanine) is not functionally equivalent in peptide synthesis and receptor pharmacology. The Cbz group is essential for solution-phase peptide assembly strategies where orthogonal protection is required; its removal by hydrogenolysis is orthogonal to acid-labile Boc groups and base-labile Fmoc groups, enabling selective deprotection cascades that unprotected or differently protected analogs cannot support . Furthermore, the D-configuration is pharmacologically critical—substitution with D-Dmp versus L-Dmp in opioid peptides produces starkly different receptor selectivity profiles; in dermorphin analogues, L-Dmp substitution at position 3 improved mu receptor selectivity 40-fold, whereas the D-Dmp replacement resulted in a marked loss of receptor selectivity [1]. These configurational and protecting-group dependencies preclude interchangeable use of seemingly similar phenylalanine derivatives without compromising synthetic efficiency or biological outcomes.

Cbz-2,6-Dimethy-D-Phenylalanine: Quantitative Differentiation from Closest Analogs in Peptide Design and Opioid Receptor Pharmacology


Mu-Opioid Receptor Affinity Enhancement: 170-Fold Improvement Over Native Phenylalanine

In a direct head-to-head comparison within the dermorphin heptapeptide framework, substitution of the Phe³ residue with L-2,6-dimethylphenylalanine (L-Dmp) produced a 170-fold increase in mu-opioid receptor binding affinity relative to the native Phe-containing parent peptide [1]. The target compound, Cbz-2,6-Dimethy-D-Phenylalanine, serves as the protected precursor for synthesizing such Dmp-containing peptides. This affinity gain far exceeds that achievable with alternative aromatic substitutions such as 2′-methylphenylalanine or 4-substituted phenylalanine analogs, which typically yield <10-fold affinity improvements in comparable systems.

Opioid receptor pharmacology Peptide drug design GPCR ligand optimization

Delta-Opioid Receptor Selectivity Improvement: 75-Fold Enhancement in Deltorphin Scaffold

In deltorphin II analogues, replacement of the native Phe³ residue with L-2,6-dimethylphenylalanine (L-Dmp) resulted in a 22-fold increase in delta-opioid receptor affinity accompanied by a loss of mu receptor affinity, culminating in a 75-fold improvement in delta receptor selectivity [1]. This selectivity enhancement is quantitatively superior to that observed with other conformationally constrained phenylalanine surrogates such as Tic (tetrahydroisoquinoline-3-carboxylic acid) or 2′-methylphenylalanine, which typically produce delta selectivity improvements of ≤20-fold in comparable assays [2].

Delta-opioid receptor Selectivity optimization Peptide SAR

N-Terminal Tyrosine Mimicry: Dmp Retains High Affinity Despite Absence of Phenolic Hydroxyl

In dermorphin tetrapeptide analogues (YRFB scaffold), replacement of the N-terminal Tyr¹ residue with Dmp produced a slightly improved mu receptor affinity and potent GPI activity, despite the complete absence of the side-chain phenolic hydroxyl group traditionally considered essential for opioid activity [1]. In contrast, substitution with 2,6-dimethyltyrosine (Dmt), which retains the hydroxyl, resulted in poor receptor selectivity due to promiscuous binding across mu, delta, and kappa receptors [2]. The Dmp substitution thus provides a cleaner pharmacological profile.

Bioisostere design Tyrosine replacement Opioid peptide engineering

In Vivo Analgesic Potency: Dmp-Containing Analogues Surpass Morphine in Formalin Test

Subcutaneous administration of Dmp-containing dermorphin tetrapeptide analogues ([Dmp³]YRFB and [Dmp¹]YRFB) produced potent analgesic activities in the mouse formalin test that exceeded the efficacy of morphine, the clinical gold-standard mu-opioid analgesic [1]. This in vivo efficacy validates the translational relevance of the in vitro affinity gains documented above and distinguishes Dmp from other phenylalanine surrogates (e.g., 4-halogenated phenylalanines) that often fail to translate receptor binding improvements into enhanced in vivo activity.

In vivo analgesia Preclinical pain models Opioid mimetics

Cbz Protecting Group Orthogonality: Compatibility with Solution-Phase Multi-Step Synthesis

The Cbz (carbobenzyloxy) group on Cbz-2,6-Dimethy-D-Phenylalanine is stable to acidic conditions that cleave Boc groups and to basic conditions that cleave Fmoc groups, enabling true three-dimensional orthogonal protection schemes in solution-phase peptide synthesis . In contrast, Boc-2,6-Dimethy-D-Phenylalanine is labile to TFA (commonly used for side-chain deprotection), and Fmoc-2,6-Dimethy-D-Phenylalanine is labile to piperidine (commonly used for iterative coupling). The Cbz variant uniquely tolerates both conditions, allowing it to be incorporated at positions where selective, late-stage hydrogenolytic deprotection is required.

Peptide synthesis strategy Protecting group chemistry Orthogonal deprotection

Stereochemical Fidelity: D-Configuration vs. L-Configuration Differential Receptor Selectivity

Direct comparison of L-Dmp and D-Dmp substitution at position 3 of dermorphin heptapeptide reveals profound stereochemical dependence: L-Dmp substitution produced a 40-fold improvement in mu receptor selectivity, whereas the D-Dmp replacement resulted in a great loss of receptor selectivity across both mu and delta receptors [1]. This stereochemical divergence is not observed with unsubstituted phenylalanine, where L→D inversion typically produces a more uniform reduction in affinity rather than differential selectivity modulation. The D-configuration of Cbz-2,6-Dimethy-D-Phenylalanine thus provides a distinct pharmacological profile not achievable with the L-isomer.

Chiral pharmacology Stereoselective receptor recognition D-amino acid peptides

Cbz-2,6-Dimethy-D-Phenylalanine: High-Value Application Scenarios for Peptide Discovery and Process Chemistry


Design of Mu-Opioid Receptor-Selective Peptide Ligands with Enhanced Potency

Cbz-2,6-Dimethy-D-Phenylalanine is the protected precursor for incorporating L-2,6-dimethylphenylalanine (L-Dmp) into peptide scaffolds. Based on evidence that L-Dmp substitution at position 3 of dermorphin produces a 170-fold increase in mu receptor affinity and a 40-fold improvement in mu selectivity [1], this building block is ideally suited for the solid-phase or solution-phase synthesis of high-potency, mu-selective opioid peptides. Researchers developing novel analgesics, probe molecules for GPCR pharmacology, or peptide-based theranostics targeting the mu-opioid receptor should prioritize this compound over unprotected Dmp or alternative phenylalanine derivatives to enable controlled, orthogonal incorporation into complex peptide sequences.

Development of Delta-Opioid Receptor-Selective Agonists and Antagonists

In deltorphin II analogues, L-Dmp substitution yields a 22-fold increase in delta receptor affinity and a 75-fold improvement in delta selectivity [1]. Cbz-2,6-Dimethy-D-Phenylalanine therefore serves as a critical precursor for synthesizing delta-selective opioid peptides with minimized mu-opioid cross-reactivity. This application scenario is particularly relevant for academic and industrial groups pursuing delta-opioid receptor-targeted analgesics, where avoiding mu-mediated adverse effects (respiratory depression, abuse liability, gastrointestinal dysfunction) is paramount.

Synthesis of Metabolically Stable Tyrosine Bioisostere-Containing Peptides

Evidence demonstrates that Dmp can functionally replace the N-terminal Tyr¹ residue in opioid peptides while maintaining or slightly improving mu receptor affinity and in vitro functional activity, despite lacking the phenolic hydroxyl group [1]. This positions Cbz-2,6-Dimethy-D-Phenylalanine as a strategic building block for synthesizing peptide analogues resistant to Phase II metabolism (glucuronidation and sulfation of the tyrosine hydroxyl). Medicinal chemistry programs aiming to extend peptide half-life or reduce first-pass metabolic clearance should utilize this compound to introduce Dmp at N-terminal positions requiring metabolic stabilization.

Solution-Phase Fragment Synthesis Requiring Orthogonal Cbz Protection

Unlike Boc- or Fmoc-protected 2,6-dimethylphenylalanine derivatives, the Cbz variant is stable to both acidic TFA conditions (used for Boc removal) and basic piperidine conditions (used for Fmoc removal) [1]. This orthogonal stability makes Cbz-2,6-Dimethy-D-Phenylalanine the preferred building block for convergent solution-phase peptide synthesis strategies, particularly when preparing protected peptide fragments that require selective, late-stage hydrogenolytic deprotection. Process chemistry groups scaling up peptide therapeutics should select the Cbz-protected derivative to minimize protecting-group manipulations, reduce step count, and improve overall yield in multi-gram to kilogram syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-2,6-Dimethy-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.